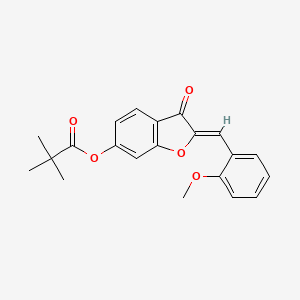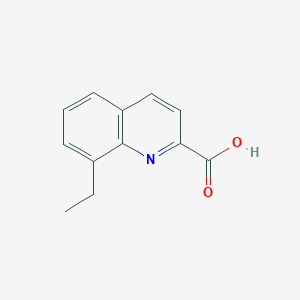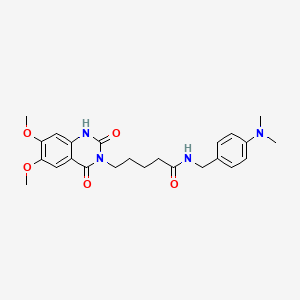
5-(6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(4-(dimethylamino)benzyl)pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(4-(dimethylamino)benzyl)pentanamide is a useful research compound. Its molecular formula is C24H30N4O5 and its molecular weight is 454.527. The purity is usually 95%.
BenchChem offers high-quality 5-(6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(4-(dimethylamino)benzyl)pentanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(4-(dimethylamino)benzyl)pentanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anti-inflammatory Activity
Research involving derivatives of dihydroquinazolinones, similar to the specified compound, has demonstrated significant anti-inflammatory activities. These compounds were synthesized and tested for their ability to reduce inflammation in vivo, showing effectiveness comparable to standard anti-inflammatory drugs (Prajapat & Talesara, 2016).
Calcium Channel Blocking
Derivatives of 3,4-dihydroquinazoline, structurally related to the mentioned compound, have been identified as potent T-type calcium channel blockers. Such blockers are crucial in the development of new therapeutic agents for the treatment of cardiovascular diseases. The structure-activity relationship (SAR) studies of these derivatives have provided insights into their potential therapeutic applications (Choe et al., 2008).
Autophagy and Apoptosis Induction
Specific dihydroquinazoline derivatives, including KYS05090, have shown the ability to induce autophagy and apoptosis-mediated cell death in cancer cells. This action was observed without directly affecting intracellular calcium levels, suggesting a novel mechanism of action for cancer therapy (Rim et al., 2014).
Antitumor Activity
Novel series of benzyl-substituted quinazolinones have been synthesized and evaluated for their in vitro antitumor activity. These compounds showed broad-spectrum antitumor activity, highlighting their potential as lead compounds for further development in cancer treatment (Al-Suwaidan et al., 2016).
Synthesis of Heterocyclic Compounds
The compound is also relevant in the synthesis of heterocyclic compounds, which are fundamental structures in many pharmaceutical agents. Research has explored novel routes to synthesize these compounds, contributing to the diversity of potential therapeutic agents (Abdallah et al., 2009).
Propriétés
IUPAC Name |
5-(6,7-dimethoxy-2,4-dioxo-1H-quinazolin-3-yl)-N-[[4-(dimethylamino)phenyl]methyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O5/c1-27(2)17-10-8-16(9-11-17)15-25-22(29)7-5-6-12-28-23(30)18-13-20(32-3)21(33-4)14-19(18)26-24(28)31/h8-11,13-14H,5-7,12,15H2,1-4H3,(H,25,29)(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRDQUPXUCZGIBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CNC(=O)CCCCN2C(=O)C3=CC(=C(C=C3NC2=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(4-(dimethylamino)benzyl)pentanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B2959386.png)
![1-((4-chlorophenyl)sulfonyl)-3-(3-isopropoxypropyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2959389.png)
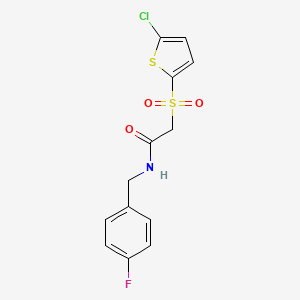
![4-chloro-2-{(E)-[(4-ethoxybenzyl)imino]methyl}phenol](/img/structure/B2959391.png)
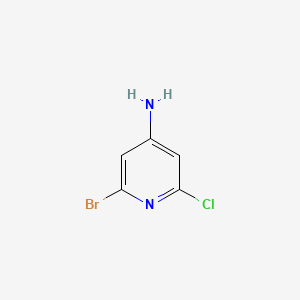
![(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(methylthio)phenyl)methanone](/img/structure/B2959394.png)
![(E)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-cyano-N-(furan-2-ylmethyl)acrylamide](/img/structure/B2959395.png)
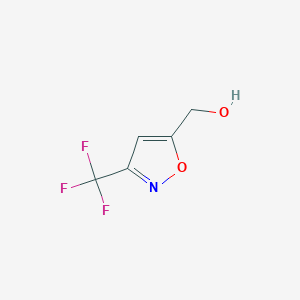
![4-fluoro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methylbenzenesulfonamide](/img/structure/B2959399.png)

![N-cyclohexyl-4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide](/img/structure/B2959403.png)

